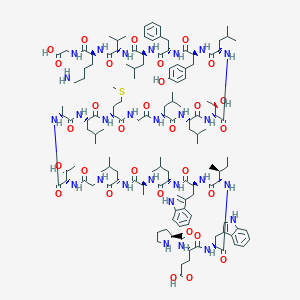
Grendel protein, recombinant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grendel protein, recombinant, also known as this compound, is a useful research compound. Its molecular formula is C134H205N27O30S and its molecular weight is 2706.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Recombinant Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Recombinant Grendel protein has potential therapeutic applications, particularly in the treatment of diseases where protein dysfunction plays a critical role.
- Protein Replacement Therapy : Recombinant proteins can replace deficient or dysfunctional proteins in patients. For instance, therapeutic proteins derived from recombinant sources are used to treat conditions like hemophilia and diabetes.
- Cancer Treatment : Recent studies have indicated that recombinant proteins can be engineered to target specific cancer cells, enhancing the efficacy of treatments while minimizing side effects. For example, monoclonal antibodies produced recombinantly have been successful in targeting tumor markers.
Research Applications
Recombinant Grendel protein is extensively used in research settings for various purposes:
- Structural Biology : The protein is utilized in crystallography studies to determine its three-dimensional structure. Understanding the structure helps elucidate its function and interactions with other biomolecules.
- Biochemical Assays : Researchers employ recombinant proteins in assays to study enzyme kinetics and protein-protein interactions. This is crucial for drug discovery and understanding metabolic pathways.
- Gene Function Studies : By expressing recombinant Grendel protein in model organisms, researchers can investigate the biological functions of the gene it encodes, contributing to our understanding of genetics and molecular biology.
Industrial Applications
The production of recombinant Grendel protein has significant industrial implications:
- Biopharmaceutical Manufacturing : The pharmaceutical industry utilizes recombinant proteins for producing vaccines and therapeutic agents. The ability to produce these proteins at scale using bioreactors enhances efficiency and reduces costs.
- Diagnostics : Recombinant proteins serve as crucial components in diagnostic tests, such as enzyme-linked immunosorbent assays (ELISAs), which detect specific antibodies or antigens related to diseases.
Case Study 1: Production of Recombinant Therapeutic Proteins
A study conducted by Thalén (2021) highlighted advancements in mammalian cell systems for producing complex recombinant proteins with high specificity and activity. The research demonstrated a 150-fold increase in the expression of a challenging protein through optimized transcriptional control mechanisms .
Case Study 2: Structural Analysis of Recombinant Proteins
Research published by PLOS Computational Biology (2021) focused on optimizing mRNA accessibility to enhance recombinant protein production. This study analyzed over 11,000 expression attempts across various species, providing insights into improving yield and solubility of therapeutic proteins .
Data Table: Summary of Applications
| Application Area | Description | Notable Examples |
|---|---|---|
| Therapeutics | Replacement therapies for genetic disorders | Insulin, Factor VIII |
| Cancer Treatment | Targeted therapies using monoclonal antibodies | Trastuzumab (Herceptin) |
| Structural Biology | Crystallography for understanding protein structure | X-ray crystallography studies |
| Biochemical Assays | Enzyme kinetics and interaction studies | ELISA tests |
| Industrial Manufacturing | Large-scale production for biopharmaceuticals | Vaccine production |
| Diagnostics | Components for diagnostic tests | ELISAs for disease detection |
Propiedades
Número CAS |
141304-55-4 |
|---|---|
Fórmula molecular |
C134H205N27O30S |
Peso molecular |
2706.3 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C134H205N27O30S/c1-24-77(18)111(160-130(187)105(63-85-65-138-90-40-31-29-38-88(85)90)155-120(177)93(47-48-108(167)168)145-119(176)91-42-34-51-136-91)132(189)157-104(62-84-64-137-89-39-30-28-37-87(84)89)127(184)150-97(55-71(6)7)121(178)142-78(19)114(171)148-95(53-69(2)3)118(175)140-67-107(166)158-112(80(21)162)133(190)143-79(20)115(172)149-98(56-72(8)9)123(180)146-94(49-52-192-23)117(174)139-66-106(165)144-96(54-70(4)5)122(179)151-101(59-75(14)15)129(186)161-113(81(22)163)134(191)156-99(57-73(10)11)124(181)153-103(61-83-43-45-86(164)46-44-83)126(183)154-102(60-82-35-26-25-27-36-82)125(182)152-100(58-74(12)13)128(185)159-110(76(16)17)131(188)147-92(41-32-33-50-135)116(173)141-68-109(169)170/h25-31,35-40,43-46,64-65,69-81,91-105,110-113,136-138,162-164H,24,32-34,41-42,47-63,66-68,135H2,1-23H3,(H,139,174)(H,140,175)(H,141,173)(H,142,178)(H,143,190)(H,144,165)(H,145,176)(H,146,180)(H,147,188)(H,148,171)(H,149,172)(H,150,184)(H,151,179)(H,152,182)(H,153,181)(H,154,183)(H,155,177)(H,156,191)(H,157,189)(H,158,166)(H,159,185)(H,160,187)(H,161,186)(H,167,168)(H,169,170)/t77-,78-,79-,80+,81+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,110-,111-,112-,113-/m0/s1 |
Clave InChI |
MPDSVFMNDZTGQD-OGWLCLCSSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]7CCCN7 |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |
Key on ui other cas no. |
141304-55-4 |
Secuencia |
PEWIWLALGTALMGLLTLYFLVKG |
Sinónimos |
fourth chain of Grendel protein, recombinant Grendel protein, recombinant second chain of Grendel protein, recombinant third chain of Grendel protein, recombinant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















